Cas no 1804064-30-9 (Ethyl 3-(2-cyanoethyl)-2-(hydroxymethyl)benzoate)
Ethyl 3-(2-cyanoethyl)-2-(hydroxymethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(2-cyanoethyl)-2-(hydroxymethyl)benzoate
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- Inchi: 1S/C13H15NO3/c1-2-17-13(16)11-7-3-5-10(6-4-8-14)12(11)9-15/h3,5,7,15H,2,4,6,9H2,1H3
- InChI Key: HITZRUUZAJMJBH-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC=CC(CCC#N)=C1CO)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 294
- XLogP3: 1.2
- Topological Polar Surface Area: 70.3
Ethyl 3-(2-cyanoethyl)-2-(hydroxymethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015003288-250mg |
Ethyl 3-(2-cyanoethyl)-2-(hydroxymethyl)benzoate |
1804064-30-9 | 97% | 250mg |
480.00 USD | 2021-05-31 | |
| Alichem | A015003288-500mg |
Ethyl 3-(2-cyanoethyl)-2-(hydroxymethyl)benzoate |
1804064-30-9 | 97% | 500mg |
823.15 USD | 2021-05-31 | |
| Alichem | A015003288-1g |
Ethyl 3-(2-cyanoethyl)-2-(hydroxymethyl)benzoate |
1804064-30-9 | 97% | 1g |
1,564.50 USD | 2021-05-31 |
Ethyl 3-(2-cyanoethyl)-2-(hydroxymethyl)benzoate Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on Ethyl 3-(2-cyanoethyl)-2-(hydroxymethyl)benzoate
Ethyl 3-(2-cyanoethyl)-2-(hydroxymethyl)benzoate (CAS No. 1804064-30-9): An Overview of Its Structure, Properties, and Applications
Ethyl 3-(2-cyanoethyl)-2-(hydroxymethyl)benzoate (CAS No. 1804064-30-9) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its benzene ring with specific functional groups attached, making it a versatile building block for the development of novel materials and compounds.
The molecular formula of Ethyl 3-(2-cyanoethyl)-2-(hydroxymethyl)benzoate is C14H15NO3, and its molecular weight is approximately 245.27 g/mol. The compound features a benzoate ester group, a cyanoethyl substituent, and a hydroxymethyl group, which collectively contribute to its distinct chemical properties and reactivity.
In terms of physical properties, Ethyl 3-(2-cyanoethyl)-2-(hydroxymethyl)benzoate is a colorless to pale yellow liquid at room temperature. It has a relatively high boiling point and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. These properties make it suitable for use in various chemical processes and reactions.
The synthesis of Ethyl 3-(2-cyanoethyl)-2-(hydroxymethyl)benzoate typically involves several steps, including the formation of the cyanoethyl group through an alkylation reaction and the introduction of the hydroxymethyl group via a reduction process. The final esterification step involves the reaction of the carboxylic acid with ethanol to form the desired ester product. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of this compound.
In the pharmaceutical industry, Ethyl 3-(2-cyanoethyl)-2-(hydroxymethyl)benzoate has shown promise as an intermediate in the synthesis of drugs with potential therapeutic applications. Its cyanoethyl group can be converted into various functional groups through subsequent reactions, making it a valuable starting material for drug discovery and development. For example, recent studies have explored its use in the synthesis of anti-inflammatory agents and anticancer drugs.
Additionally, Ethyl 3-(2-cyanoethyl)-2-(hydroxymethyl)benzoate has been investigated for its potential applications in materials science. The presence of the hydroxymethyl group allows for the formation of hydrogen bonds, which can enhance the mechanical properties of polymers and other materials. This property makes it useful in the development of advanced materials with improved strength and durability.
From an environmental perspective, the synthesis and use of Ethyl 3-(2-cyanoethyl)-2-(hydroxymethyl)benzoate have been optimized to minimize environmental impact. Green chemistry principles have been applied to develop more sustainable synthetic routes that reduce waste generation and energy consumption. These efforts align with global initiatives to promote sustainable practices in chemical manufacturing.
In conclusion, Ethyl 3-(2-cyanoethyl)-2-(hydroxymethyl)benzoate (CAS No. 1804064-30-9) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new synthetic methods continue to emerge, the future prospects for this compound are promising.
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